

Application Notes: Synthesis of Chromium Oxide Nanoparticles from Chromic Sulfate

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Compound of Interest

Compound Name: *Chromic sulfate pentadecahydrate*

Cat. No.: *B157294*

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Introduction

Chromium (III) oxide (Cr_2O_3) nanoparticles are of significant interest due to their exceptional properties, including high stability, hardness, and a wide band gap of approximately 3.4 eV.[1][2] These characteristics make them suitable for a wide range of applications, including catalysis, pigments, high-temperature resistant materials, and biomedical applications.[1][3][4] In the field of drug development, Cr_2O_3 nanoparticles are being explored for their potential in drug delivery systems, owing to their biocompatibility and versatile surface chemistry.[1][5] This document provides detailed protocols for the synthesis of Cr_2O_3 nanoparticles using chromic sulfate ($\text{Cr}_2(\text{SO}_4)_3$) as the precursor, focusing on methods accessible to researchers in various laboratory settings.

Synthesis Methodologies Overview

Several methods have been developed for the synthesis of Cr_2O_3 nanoparticles from chromic sulfate. The most common and straightforward is the aqueous precipitation method, which is valued for its simplicity and cost-effectiveness.[3][6] This technique involves the precipitation of chromium hydroxide from a chromic sulfate solution by adding a base, followed by calcination to form chromium oxide.

Alternative "green" and biological synthesis routes are emerging as environmentally friendly options. Green synthesis utilizes plant extracts as reducing and capping agents, offering a biocompatible and scalable approach.[7][8] Biological synthesis employs microorganisms, such

as fungi, to mediate the formation of nanoparticles.[9] These methods reduce the need for hazardous chemicals and can enhance the biocompatibility of the resulting nanoparticles.[8]

Characterization of Nanoparticles

A comprehensive characterization of the synthesized Cr_2O_3 nanoparticles is crucial to ensure the desired physicochemical properties for specific applications. Standard characterization techniques include:

- X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size.[3][10]
- Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape.[3][10]
- Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology in detail.[3][10]
- UV-Visible Spectroscopy (UV-Vis): To confirm the formation of nanoparticles and determine their optical properties, such as the band gap.[3][11]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the nanoparticle surface.[11]
- Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols for chromium oxide nanoparticles using chromic sulfate.

Table 1: Reaction Parameters for Aqueous Precipitation

Parameter	Value	Reference
Precursor	Chromic Sulfate ($\text{Cr}_2(\text{SO}_4)_3$)	[3][12]
Precipitating Agent	Ammonium Hydroxide (Aqueous Ammonia)	[3][12]
$\text{Cr}_2(\text{SO}_4)_3$ Concentration	0.1 M	[3]
Final pH	10	[3]
Drying Temperature	70 °C	[3]
Drying Time	24 hours	[3]
Calcination Temperature	600 °C	[3]
Calcination Time	5 hours	[3]

Table 2: Properties of Synthesized Chromium Oxide Nanoparticles

Property	Method	Result	Reference
Crystal Structure	Aqueous Precipitation	Hexagonal	[3][12]
Particle Size (TEM)	Aqueous Precipitation	20 - 70 nm	[3][6]
Average Crystalline Size (XRD)	Aqueous Precipitation	45 nm	[10]
Average Crystalline Size (XRD)	Aqueous Precipitation	24 nm, 27 nm	[12]
Particle Size (Green Synthesis)	Green Synthesis (Abutilon indicum)	17 - 42 nm	[2][13]
Elemental Composition (EDX)	Green Synthesis	Chromium: 63.76%, Oxygen: 32.15%	[7]

Experimental Protocols

Protocol 1: Aqueous Precipitation Method

This protocol describes a simple and rapid synthesis of Cr_2O_3 nanoparticles by chemical precipitation.[3]

Materials:

- Chromic sulfate ($\text{Cr}_2(\text{SO}_4)_3$)
- Ammonium hydroxide (liquor ammonia)
- Deionized water
- Magnetic stirrer
- pH meter
- Büchner funnel and filter paper
- Oven
- Muffle furnace

Procedure:

- Preparation of Precursor Solution: Prepare a 0.1 M solution of chromic sulfate by dissolving the appropriate amount in 500 ml of deionized water.
- Precipitation: Place the solution on a magnetic stirrer and begin constant stirring. Add aqueous ammonia dropwise to the solution.
- pH Adjustment: Continue adding ammonia until the pH of the solution reaches 10. A precipitate will form.
- Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected precipitate several times with distilled water to remove byproducts.
- Drying: Dry the precipitate in an oven at 70°C for 24 hours.

- Calcination: Calcine the dried powder in a muffle furnace at 600°C for 5 hours to obtain Cr₂O₃ nanoparticles.[3]
- Post-Processing: Grind the final product and sieve if necessary to obtain a fine powder.

Protocol 2: Green Synthesis using Plant Extract

This protocol outlines the synthesis of Cr₂O₃ nanoparticles using a plant extract as a reducing and capping agent.[7][8]

Materials:

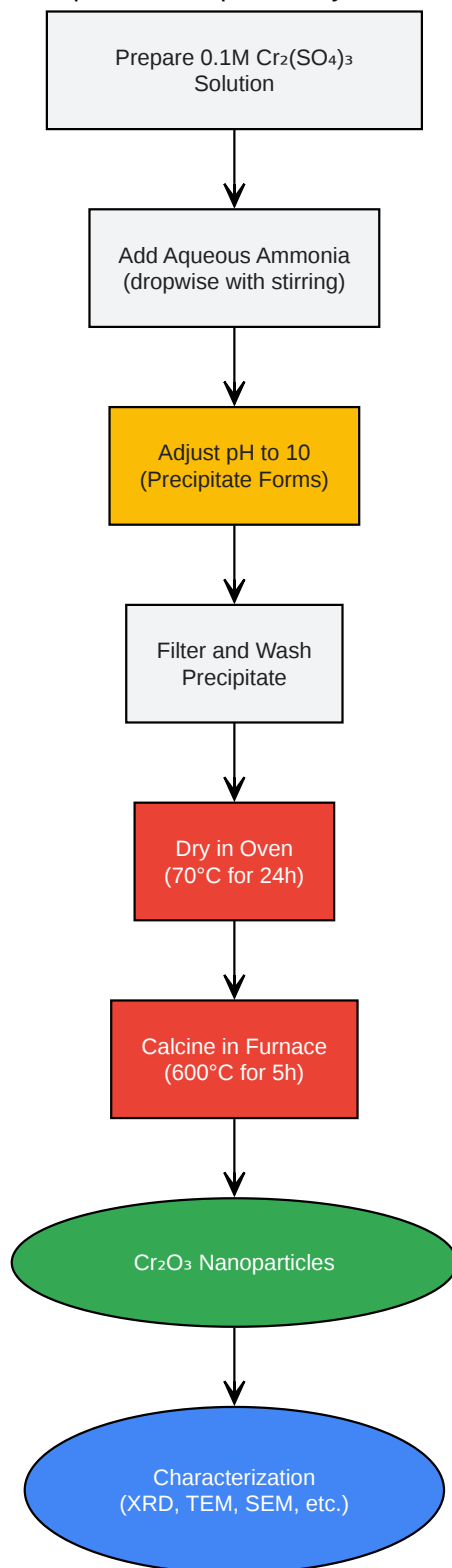
- Chromic sulfate (Cr₂(SO₄)₃)
- Plant material (e.g., Abutilon indicum leaves)
- Deionized water
- Ethanol
- Magnetic stirrer with hotplate
- Centrifuge
- Oven
- Muffle furnace

Procedure:

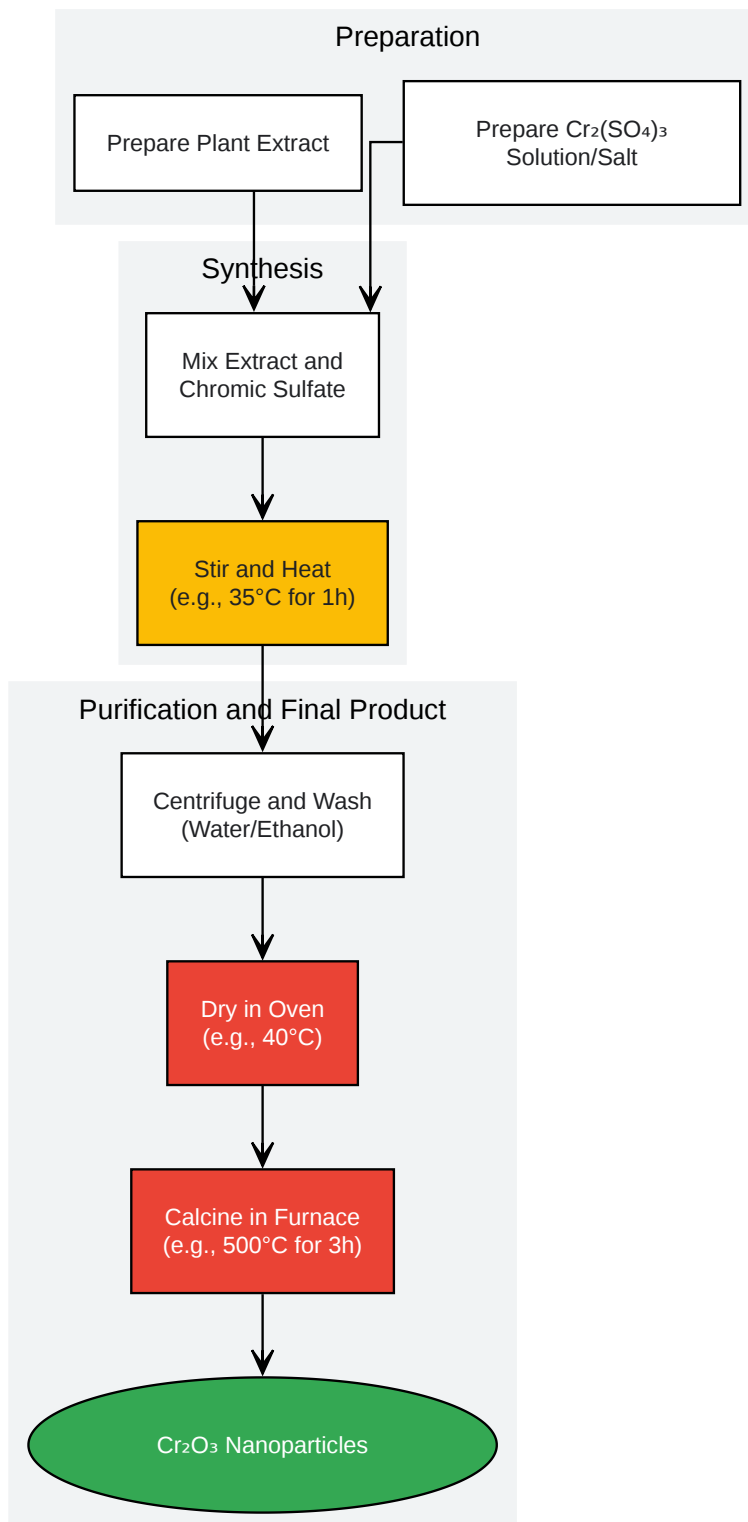
- Preparation of Plant Extract: Wash and dry the plant leaves. Boil a known weight of leaves in deionized water to create an aqueous extract. Filter the extract to remove solid residues.
- Synthesis Reaction: Add 10.20 g of Cr₂(SO₄)₃ to 100 mL of the plant extract.[8]
- Stirring and Heating: Stir the mixture at 35°C for 60 minutes. A color change from red to black indicates the formation of nanoparticles.[8]

- Separation and Washing: Centrifuge the solution at 3000 rpm to separate the nanoparticles. Discard the supernatant and wash the pellet with deionized water and ethanol. Repeat the washing step three times.[8]
- Drying: Dry the purified nanoparticles in an oven at 40°C.[8]
- Calcination: Calcine the dried powder at 500°C in a muffle furnace for 3 hours to obtain crystalline Cr₂O₃ nanoparticles.[8]

Visualizations

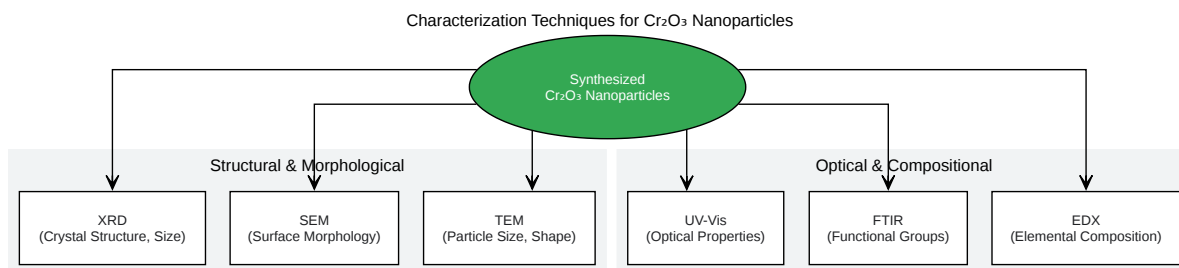
Experimental Workflow: Aqueous Precipitation Synthesis of Cr_2O_3 Nanoparticles[Click to download full resolution via product page](#)

Caption: Workflow for the aqueous precipitation synthesis of Cr_2O_3 nanoparticles.

Experimental Workflow: Green Synthesis of Cr_2O_3 Nanoparticles

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Caption: Workflow for the green synthesis of Cr_2O_3 nanoparticles using plant extracts.



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Caption: Key techniques for the characterization of synthesized Cr₂O₃ nanoparticles.

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